Cas no 1553685-07-6 (methyl 2-(2,6-dimethylphenyl)-2-hydroxyacetate)

methyl 2-(2,6-dimethylphenyl)-2-hydroxyacetate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-(2,6-dimethylphenyl)-2-hydroxyacetate
- AKOS020909576
- 1553685-07-6
- EN300-1855082
-
- Inchi: 1S/C11H14O3/c1-7-5-4-6-8(2)9(7)10(12)11(13)14-3/h4-6,10,12H,1-3H3
- InChI Key: CKNJJOJXBFYMBX-UHFFFAOYSA-N
- SMILES: OC(C(=O)OC)C1C(C)=CC=CC=1C
Computed Properties
- Exact Mass: 194.094294304g/mol
- Monoisotopic Mass: 194.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 46.5Ų
methyl 2-(2,6-dimethylphenyl)-2-hydroxyacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1855082-0.5g |
methyl 2-(2,6-dimethylphenyl)-2-hydroxyacetate |
1553685-07-6 | 0.5g |
$739.0 | 2023-09-18 | ||
Enamine | EN300-1855082-2.5g |
methyl 2-(2,6-dimethylphenyl)-2-hydroxyacetate |
1553685-07-6 | 2.5g |
$1509.0 | 2023-09-18 | ||
Enamine | EN300-1855082-10.0g |
methyl 2-(2,6-dimethylphenyl)-2-hydroxyacetate |
1553685-07-6 | 10g |
$4236.0 | 2023-06-03 | ||
Enamine | EN300-1855082-1.0g |
methyl 2-(2,6-dimethylphenyl)-2-hydroxyacetate |
1553685-07-6 | 1g |
$986.0 | 2023-06-03 | ||
Enamine | EN300-1855082-5g |
methyl 2-(2,6-dimethylphenyl)-2-hydroxyacetate |
1553685-07-6 | 5g |
$2235.0 | 2023-09-18 | ||
Enamine | EN300-1855082-0.05g |
methyl 2-(2,6-dimethylphenyl)-2-hydroxyacetate |
1553685-07-6 | 0.05g |
$647.0 | 2023-09-18 | ||
Enamine | EN300-1855082-0.25g |
methyl 2-(2,6-dimethylphenyl)-2-hydroxyacetate |
1553685-07-6 | 0.25g |
$708.0 | 2023-09-18 | ||
Enamine | EN300-1855082-5.0g |
methyl 2-(2,6-dimethylphenyl)-2-hydroxyacetate |
1553685-07-6 | 5g |
$2858.0 | 2023-06-03 | ||
Enamine | EN300-1855082-0.1g |
methyl 2-(2,6-dimethylphenyl)-2-hydroxyacetate |
1553685-07-6 | 0.1g |
$678.0 | 2023-09-18 | ||
Enamine | EN300-1855082-10g |
methyl 2-(2,6-dimethylphenyl)-2-hydroxyacetate |
1553685-07-6 | 10g |
$3315.0 | 2023-09-18 |
methyl 2-(2,6-dimethylphenyl)-2-hydroxyacetate Related Literature
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1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
Additional information on methyl 2-(2,6-dimethylphenyl)-2-hydroxyacetate
Methyl 2-(2,6-Dimethylphenyl)-2-Hydroxyacetate (CAS No. 1553685-07-6): A Comprehensive Overview
In the realm of organic chemistry, methyl 2-(2,6-dimethylphenyl)-2-hydroxyacetate (CAS No. 1553685-07-6) stands out as a compound of significant interest due to its unique structural properties and potential applications in various fields. This compound, often referred to as methyl hydroxyacetate derivative, belongs to the broader category of esters and is characterized by its aromatic ring system and hydroxyl group. Its structure, which includes a methyl ester group attached to a hydroxy-substituted acetate moiety, makes it a versatile molecule with diverse functional groups that can be exploited in chemical synthesis and material science.
The synthesis of methyl 2-(2,6-dimethylphenyl)-2-hydroxyacetate typically involves multi-step organic reactions, including Friedel-Crafts acylation or other acylation techniques followed by hydrolysis and esterification. The presence of the dimethyl substitution on the aromatic ring enhances the stability of the molecule and influences its reactivity in various chemical transformations. Recent studies have highlighted the importance of such substituted aromatic compounds in drug design, where the dimethyl groups can act as electron-donating substituents, modulating the electronic properties of the molecule and potentially enhancing bioavailability.
One of the most promising applications of methyl 2-(2,6-dimethylphenyl)-2-hydroxyacetate lies in its use as an intermediate in pharmaceutical chemistry. The hydroxyl group present in its structure can serve as a reactive site for further functionalization, enabling the creation of more complex molecules with therapeutic potential. For instance, researchers have explored its role in the synthesis of anti-inflammatory agents and antioxidants, where the hydroxyl group plays a critical role in scavenging free radicals and reducing oxidative stress.
In addition to its pharmaceutical applications, methyl hydroxyacetate derivative has shown potential in materials science. The compound's ability to form stable ester linkages makes it a candidate for use in polymer synthesis or as a building block for advanced materials with tailored properties. Recent advancements in green chemistry have also led to investigations into environmentally friendly methods for synthesizing this compound, emphasizing sustainability and reducing ecological footprints.
The physical and chemical properties of methyl 2-(2,6-dimethylphenyl)-2-hydroxyacetate are well-documented. Its molecular weight is approximately 194.19 g/mol, with a melting point around -40°C and a boiling point at 140°C under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate, making it suitable for various organic reactions that require precise control over solubility parameters.
From an analytical standpoint, methyl hydroxyacetate derivative can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide insights into its molecular structure and purity, which are critical for ensuring consistent quality in industrial applications. Recent innovations in analytical chemistry have also enabled faster and more accurate determination of trace amounts of this compound in complex matrices, further enhancing its utility in research and development.
Looking ahead, ongoing research into methyl 2-(2,6-dimethylphenyl)-2-hydroxyacetate is focused on expanding its application scope while addressing challenges related to scalability and cost-effectiveness. Collaborative efforts between academia and industry are paving the way for novel uses of this compound in fields ranging from agrochemicals to specialty chemicals. As our understanding of this molecule deepens, it is poised to play an increasingly important role in advancing modern chemical technologies.
In conclusion, methyl 2-(2,6-dimethylphenyl)-2-hydroxyacetate (CAS No. 1553685-07-6) is a multifaceted compound with significant potential across diverse industries. Its unique structural features and functional groups make it an invaluable tool for chemists seeking to develop innovative solutions in pharmaceuticals, materials science, and beyond. As research continues to uncover new possibilities for this compound, its impact on both scientific progress and industrial applications is expected to grow substantially.
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